Tarloxotinib

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tarloxotinib is a hypoxia-activated prodrug designed to target and inhibit the activity of the ErbB family of receptor tyrosine kinases, which includes epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), human epidermal growth factor receptor 3 (HER3), and human epidermal growth factor receptor 4 (HER4). This compound is particularly significant in the treatment of various cancers, including non-small cell lung cancer and head and neck squamous cell carcinoma, due to its ability to selectively release its active form, this compound-effector, in hypoxic tumor environments .

Vorbereitungsmethoden

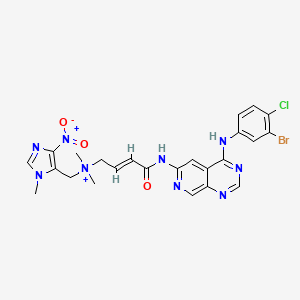

Synthetic Routes and Reaction Conditions: The synthesis of tarloxotinib involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that confer its hypoxia-activated properties. The key steps include:

- Formation of the pyrido[3,4-d]pyrimidine core.

- Introduction of the bromo and chloro substituents on the aromatic ring.

- Coupling reactions to attach the hypoxia-sensitive moiety.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves:

- Use of high-yield reactions to minimize waste.

- Implementation of continuous flow chemistry to enhance reaction efficiency.

- Rigorous purification processes to ensure the final product’s purity and consistency .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Tarloxotinib durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Reduktion: Unter hypoxischen Bedingungen wird die Nitrogruppe in this compound reduziert, was zur Freisetzung des aktiven this compound-Effektors führt.

Substitution: Die aromatischen Ringe in this compound können elektrophile Substitutionsreaktionen eingehen, die für seine Synthese entscheidend sind.

Häufige Reagenzien und Bedingungen:

Reduktion: Umfasst typischerweise Reduktionsmittel wie Natriumdithionit unter anaeroben Bedingungen.

Substitution: Verwendet Reagenzien wie Brom und Chlor in Gegenwart von Katalysatoren wie Eisen(III)-chlorid.

Hauptprodukte: Das Hauptprodukt der Aktivierung von this compound ist this compound-Effektor, ein potenter Inhibitor der ErbB-Kinase-Familie .

Wissenschaftliche Forschungsanwendungen

Tarloxotinib hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen:

Chemie: Als Modellverbindung zur Untersuchung von Hypoxie-aktivierten Prodrugs und deren Mechanismen.

Biologie: Untersucht auf seine Auswirkungen auf Zellsignalwege und die Proliferation von Krebszellen.

Medizin: Erforscht als therapeutisches Mittel für Krebsarten mit Mutationen in den EGFR- und HER2-Genen. Klinische Studien haben seine Wirksamkeit bei der Reduzierung des Tumorwachstums und der Verbesserung der Patientenergebnisse gezeigt.

Industrie: Potenzielle Anwendungen bei der Entwicklung gezielter Krebstherapien und personalisierter Medizin

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch einen einzigartigen Wirkmechanismus:

Hypoxie-Aktivierung: In hypoxischen Tumormilieus wird die Nitrogruppe in this compound reduziert, wodurch der aktive this compound-Effektor freigesetzt wird.

Inhibition von ErbB-Kinasen: Die aktive Form bindet kovalent an die ATP-Bindungsstellen von EGFR, HER2, HER3 und HER4 und hemmt deren Phosphorylierung und anschließende Aktivierung.

Störung der Zellsignalisierung: Diese Hemmung führt zur Störung nachgeschalteter Signalwege, was zu einer reduzierten Proliferation von Krebszellen und erhöhter Apoptose führt

Wirkmechanismus

Tarloxotinib exerts its effects through a unique mechanism of action:

Hypoxia Activation: In hypoxic tumor environments, the nitro group in this compound is reduced, releasing the active this compound-effector.

Inhibition of ErbB Kinases: The active form binds covalently to the ATP-binding sites of EGFR, HER2, HER3, and HER4, inhibiting their phosphorylation and subsequent activation.

Disruption of Cell Signaling: This inhibition leads to the disruption of downstream signaling pathways, resulting in reduced cancer cell proliferation and increased apoptosis

Vergleich Mit ähnlichen Verbindungen

Tarloxotinib ist unter ähnlichen Verbindungen aufgrund seines Hypoxie-aktivierten Mechanismus einzigartig, der eine selektive Targeting von Tumorzellen ermöglicht und gleichzeitig normales Gewebe schont. Zu ähnlichen Verbindungen gehören:

Afatinib: Ein irreversibler Inhibitor von EGFR und HER2, aber ohne Hypoxie-Aktivierung.

Osimertinib: Zielt auf EGFR-Mutationen ab, verfügt aber nicht über die gleiche tumorspezifische Aktivierung.

Lapatinib: Hemmt EGFR und HER2, ist aber mit einer höheren systemischen Toxizität verbunden.

Die Fähigkeit von this compound, seine aktive Form selektiv in hypoxischen Bedingungen freizusetzen, unterscheidet es von diesen anderen Inhibitoren und bietet eine potenziell sicherere und effektivere Behandlungsoption für Patienten mit bestimmten Krebsmutationen .

Eigenschaften

CAS-Nummer |

1636938-13-0 |

|---|---|

Molekularformel |

C24H24BrClN9O3+ |

Molekulargewicht |

601.9 g/mol |

IUPAC-Name |

[(E)-4-[[4-(3-bromo-4-chloroanilino)pyrido[3,4-d]pyrimidin-6-yl]amino]-4-oxobut-2-enyl]-dimethyl-[(3-methyl-5-nitroimidazol-4-yl)methyl]azanium |

InChI |

InChI=1S/C24H23BrClN9O3/c1-33-14-30-24(34(37)38)20(33)12-35(2,3)8-4-5-22(36)32-21-10-16-19(11-27-21)28-13-29-23(16)31-15-6-7-18(26)17(25)9-15/h4-7,9-11,13-14H,8,12H2,1-3H3,(H-,27,28,29,31,32,36)/p+1/b5-4+ |

InChI-Schlüssel |

MUJMYVFVAWFUJL-SNAWJCMRSA-O |

SMILES |

CN1C=NC(=C1C[N+](C)(C)CC=CC(=O)NC2=NC=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)Cl)Br)[N+](=O)[O-] |

Isomerische SMILES |

CN1C=NC(=C1C[N+](C)(C)C/C=C/C(=O)NC2=NC=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)Cl)Br)[N+](=O)[O-] |

Kanonische SMILES |

CN1C=NC(=C1C[N+](C)(C)CC=CC(=O)NC2=NC=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)Cl)Br)[N+](=O)[O-] |

| 1636938-13-0 | |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4-Dihydrospiro[chromene-2,1'-cyclohexan]-4-amine hydrochloride](/img/structure/B1652839.png)

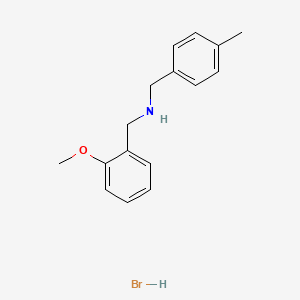

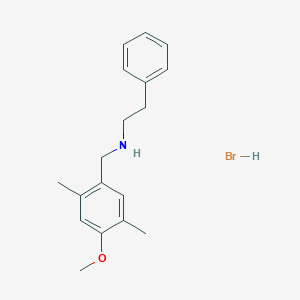

amine hydrobromide](/img/structure/B1652846.png)

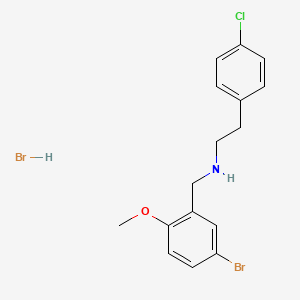

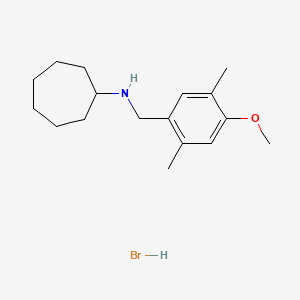

amine hydrobromide](/img/structure/B1652849.png)

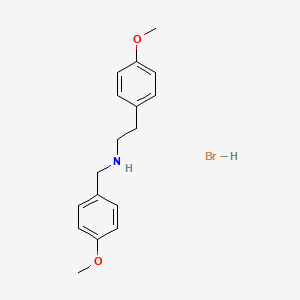

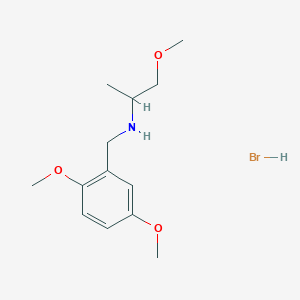

amine hydrobromide](/img/structure/B1652853.png)

![[2-(3-Methoxyphenyl)ethyl][4-(methylthio)benzyl]amine hydrobromide](/img/structure/B1652855.png)

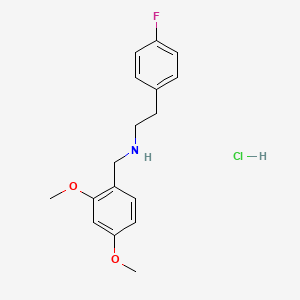

amine hydrobromide](/img/structure/B1652858.png)